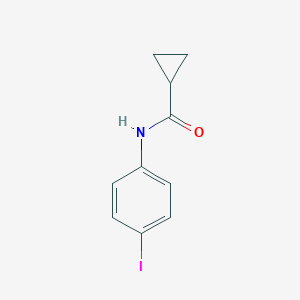

N-(4-iodophenyl)cyclopropanecarboxamide

Descripción general

Descripción

N-(4-iodophenyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C10H10INO and a molecular weight of 287.1 g/mol . It is characterized by the presence of an iodophenyl group attached to a cyclopropanecarboxamide moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)cyclopropanecarboxamide typically involves the reaction of 4-iodoaniline with cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-iodophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom in the iodophenyl group can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Coupling Reactions: The iodophenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts are often used in coupling reactions, along with appropriate ligands and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while coupling reactions could produce biaryl compounds .

Aplicaciones Científicas De Investigación

N-(4-iodophenyl)cyclopropanecarboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.

Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves this compound.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(4-iodophenyl)cyclopropanecarboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodophenyl group can facilitate interactions with specific proteins, while the cyclopropanecarboxamide moiety may influence the compound’s overall stability and reactivity .

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-bromophenyl)cyclopropanecarboxamide

- N-(4-chlorophenyl)cyclopropanecarboxamide

- N-(4-fluorophenyl)cyclopropanecarboxamide

Uniqueness

N-(4-iodophenyl)cyclopropanecarboxamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interactions with other molecules, making it particularly useful in specific research applications .

Actividad Biológica

N-(4-iodophenyl)cyclopropanecarboxamide is an organic compound notable for its unique structural features, including a cyclopropane ring and an iodine-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of pharmacology and material science.

Chemical Structure and Properties

The molecular formula of this compound is CHINO, with a molecular weight of approximately 273.1 g/mol. The presence of the iodine atom enhances the compound's electronic properties, potentially increasing its binding affinity to biological targets. The cyclopropane structure contributes rigidity, which can influence the compound's interactions with various biological receptors.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Properties : Similar compounds have shown promise as antimicrobial agents. The iodophenyl group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential biosynthetic pathways. Studies indicate that compounds with similar structures exhibit significant activity against various pathogens, suggesting that this compound could be effective against bacterial strains such as Staphylococcus aureus and fungi .

- Anticancer Potential : Research has indicated that compounds containing cyclopropane moieties can interact with cancer cell pathways. The structural attributes of this compound may allow it to act on specific cancer-related targets, potentially inhibiting tumor growth or inducing apoptosis in cancer cells .

- Interaction with Orexin Receptors : The compound may also target orexin receptors, which play a role in regulating sleep and appetite. Compounds that interact with these receptors have been explored for their potential in treating sleep disorders and obesity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Screening : A study demonstrated that derivatives of cyclopropane carboxamides exhibited varying degrees of antimicrobial activity against a range of bacterial and fungal pathogens. The findings suggested that modifications to the phenyl ring could enhance efficacy against specific strains .

- In vitro Anticancer Activity : In vitro studies have shown that similar compounds can significantly reduce the viability of cancer cell lines at low micromolar concentrations. The mechanism of action is hypothesized to involve disruption of cellular signaling pathways essential for cancer cell survival.

- Binding Affinity Studies : Computational studies have indicated that the iodine substitution may improve binding affinity to certain biological targets compared to non-halogenated analogs. This property could be crucial for drug design, enhancing the therapeutic index while minimizing side effects .

Comparative Analysis

To better understand the potential of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| N-(4-chlorophenyl)cyclopropanecarboxamide | CHClN | Chlorine substitution; potential differences in activity |

| N-(3-bromophenyl)cyclopropanecarboxamide | CHBrN | Bromine may alter reactivity patterns |

| N-(phenyl)cyclopropanecarboxamide | CHN | Lacks halogen; simpler structure may lead to different properties |

This table highlights how variations in halogen substitution can impact biological activity, suggesting that this compound may possess unique therapeutic properties due to its iodine atom.

Propiedades

IUPAC Name |

N-(4-iodophenyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h3-7H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRJMRAKRDWZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351285 | |

| Record name | N-(4-iodophenyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23779-17-1 | |

| Record name | N-(4-iodophenyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.